3-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
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Overview
Description
3-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a complex organic compound featuring a triazole ring, a pyrido[1,2-a][1,5]diazocin core, and a carbonyl group
Preparation Methods
The synthesis of 3-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one typically involves the reaction of 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with acetophenone in ethanol in the presence of sodium hydroxide (10%) at room temperature for 2 hours . This method ensures the formation of the desired product with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Scientific Research Applications
3-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interactions between triazole-containing compounds and biological targets.
Mechanism of Action
The mechanism of action of 3-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form strong hydrogen bonds and π-π interactions with biological macromolecules, which can lead to the inhibition of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar compounds include:
1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Pyrazole derivatives: These compounds have a pyrazole ring and are also studied for their anticancer properties.
Indene derivatives: These compounds contain an indene ring and are used in various medicinal chemistry applications. The uniqueness of 3-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one lies in its combination of a triazole ring with a pyrido[1,2-a][1,5]diazocin core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
11-(5-methyl-1-phenyltriazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C21H21N5O2/c1-14-20(22-23-26(14)17-6-3-2-4-7-17)21(28)24-11-15-10-16(13-24)18-8-5-9-19(27)25(18)12-15/h2-9,15-16H,10-13H2,1H3 |
InChI Key |
DPBXJSGIOCCFHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4 |
Origin of Product |
United States |
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